molecular formula C8H6O3 B3395001 Piperonal CAS No. 120-57-0

Piperonal

Cat. No.: B3395001
CAS No.: 120-57-0
M. Wt: 150.13 g/mol
InChI Key: SATCULPHIDQDRE-UHFFFAOYSA-N

Description

Piperonal (3,4-methylenedioxybenzaldehyde or heliotropin) is an aromatic aldehyde with a sweet, vanilla-like aroma. Its molecular formula is C₈H₆O₃, and it is characterized by a benzene ring fused with a 1,3-dioxolane moiety and an aldehyde functional group . Naturally occurring in trace amounts in vanilla pods and heliotrope flowers, it is widely used in the fragrance and flavor industry. Industrially, this compound is synthesized via oxidation of isosafrole (a derivative of safrole) using chromic acid or ozone . Recent advancements include enzymatic synthesis using Pleurotus sapidus lipoxygenase (LOXPSA), achieving yields up to 25 µM in aqueous buffer . Beyond its aromatic applications, this compound exhibits antiobesity, antimicrobial, and enzyme inhibitory properties, making it a compound of multidisciplinary interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperonal can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the chemical cleavage of piperine (or piperic acid) and the partial photocatalytic oxidation of piperonyl alcohol . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

Piperonal undergoes oxidation to form piperonylic acid (3,4-methylenedioxybenzoic acid). Common oxidizing agents include:

Reagent/ConditionsProductYield (%)Key Observations
KMnO₄ (acidic)Piperonylic acid85–90Requires controlled pH to avoid over-oxidation
CrO₃/H₂SO₄Piperonylic acid75–80Exothermic reaction; requires cooling
Ozone (O₃)Piperonylic acid70–75Used in ozonolysis of isosafrole

Mechanism : The aldehyde group (–CHO) is oxidized to a carboxylic acid (–COOH). In enzymatic systems (e.g., Burkholderia sp.), a flavin-dependent oxidase converts this compound to piperonylic acid with H₂O₂ as a byproduct .

Reduction Reactions

Reduction of the aldehyde group yields piperonyl alcohol (3,4-methylenedioxybenzyl alcohol):

Reagent/ConditionsProductYield (%)Notes
NaBH₄/MeOHPiperonyl alcohol90–95Mild conditions; room temperature
LiAlH₄/Et₂OPiperonyl alcohol85–90Requires anhydrous conditions
Catalytic hydrogenationPiperonyl alcohol80–85H₂ gas with Pd/C or Raney Ni

Applications : Piperonyl alcohol serves as a precursor for fragrances and pharmaceuticals like tadalafil .

Substitution and Condensation Reactions

The aldehyde group participates in nucleophilic substitutions and condensations:

Aldol Condensation

This compound reacts with ketones or aldehydes under basic conditions. For example, condensation with acetone yields chalcone derivatives with enhanced bioactivity .

Schiff Base Formation

Reaction with amines produces Schiff bases, which are intermediates in drug synthesis (e.g., atrasentan) .

Biocatalytic Oxidation

Burkholderia sp. strain CT39-3 converts this compound to piperonylic acid via a flavin-dependent oxidase (specific activity: 54.7 units/mg) .

From Isosafrole

Isosafrole (a safrole isomer) is oxidized to this compound via:

  • Ozonolysis : High selectivity but requires cryogenic conditions .

  • Chemo-enzymatic Epoxidation : Lipase-mediated perhydrolysis generates peracetic acid for epoxidation, followed by MnO₂ oxidation (space–time yield: 120 mmol g⁻¹ h⁻¹) .

From Catechol Derivatives

A multistep synthesis involves:

  • Williamson ether synthesis of 1,2-methylenedioxybenzene from catechol .

  • Condensation with glyoxylic acid to form 3,4-methylenedioxybenzene glycolic acid .

  • Oxidative decarboxylation with HNO₃ to yield this compound (80% yield) .

Industrial Production Methods

MethodCatalyst/ReagentYield (%)Advantages
Oxidative cleavagePolyphosphoric acid96–99High purity; scalable
Photocatalytic oxidationTiO₂/UV70–75Eco-friendly; mild conditions

Example : this compound synthesis using polyphosphoric acid and urotropine in ethanol (99% purity, 43 g yield) .

Stability and Degradation

This compound is light-sensitive, turning brown upon prolonged exposure. It degrades under strong alkaline or acidic conditions via hydrolysis of the methylenedioxy ring .

Scientific Research Applications

Cosmetic Applications

Anti-inflammatory Properties
Recent studies have highlighted piperonal's potential as an anti-inflammatory additive in cosmetic formulations. Research indicates that this compound significantly inhibits the secretion of TNF-α (Tumor Necrosis Factor-alpha) in keratinocytes treated with TPA (12-O-tetradecanoylphorbol-13-acetate), showing a stronger effect than hydrocortisone, a common anti-inflammatory agent .

Erythema Reduction
In vivo tests demonstrated that gels containing this compound reduced UV-induced erythema. When applied immediately after UV exposure, the gel decreased skin redness significantly compared to untreated areas. After 48 hours, the redness was reduced to 1.3 times the normal value with this compound treatment versus 2.3 times without .

Formulation Examples
this compound can be incorporated into various cosmetic products such as lotions and creams. Typical formulations might include:

Product Type This compound Concentration Functionality
Anti-aging cream0.2%Reduces inflammation and redness
Sunscreen0.5%Enhances UV protection
Fragrance1-5%Provides a sweet, floral scent

Pharmaceutical Applications

Antimicrobial and Anticancer Activities
this compound exhibits notable pharmacological properties, including antimicrobial, anticancer, and antidiabetic effects. Studies have shown its efficacy against various pathogens and cancer cell lines, making it a candidate for drug development .

Industrial Synthesis of Drugs
this compound serves as a precursor in the synthesis of pharmaceuticals and agricultural chemicals. Its derivatives are utilized in producing compounds that target specific diseases or conditions .

Food Industry Applications

This compound is used as a flavoring agent due to its pleasant aroma reminiscent of vanilla and heliotrope flowers. It is commonly found in food products, enhancing flavors without adding significant calories or adverse effects.

Research and Development

Bioconversion Studies
Recent research has focused on the enzymatic conversion of this compound into piperonylic acid using specific bacterial strains like Burkholderia sp., which could have implications for biotechnological applications in drug synthesis .

Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety of this compound in various applications. The results suggest that it has low toxicity levels, making it suitable for use in consumer products .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chemical and Structural Comparison

The methylenedioxy functional group (O-CH₂-O) is a key structural feature shared among piperonal and its analogs. Below is a comparative analysis of this compound with similar compounds:

Table 1: Structural and Functional Comparison

Compound Structure Molecular Formula Key Functional Groups Sources/Uses
This compound 3,4-methylenedioxybenzaldehyde C₈H₆O₃ Aldehyde, methylenedioxy Fragrances, flavoring, intermediate for pharmaceuticals (e.g., Tropional®)
Piperine Alkaloid from Piper species C₁₇H₁₉NO₃ Amide, methylenedioxy Dietary supplement, inhibits aflatoxin B₁ biosynthesis in Aspergillus flavus
Piperonylic Acid 3,4-methylenedioxybenzoic acid C₈H₆O₄ Carboxylic acid, methylenedioxy Metabolite of this compound via oxidase activity; potential detoxification agent
Safrole Allylbenzene derivative C₁₀H₁₀O₂ Allyl, methylenedioxy Precursor for this compound synthesis; regulated due to MDMA production
Isosafrole Safrole isomer C₁₀H₁₀O₂ Propenyl, methylenedioxy Intermediate in this compound synthesis

Key Differentiators

Functional Groups : this compound’s aldehyde group distinguishes it from piperine (amide) and piperonylic acid (carboxylic acid), influencing reactivity and applications.

Applications : this compound’s role in fragrances contrasts with piperine’s use in dietary supplements and safrole’s industrial precursor status.

Regulatory Status : this compound and its precursors (safrole/isosafrole) are regulated due to MDMA synthesis, unlike piperine .

Enzyme Inhibition : Piperonylic acid outperforms this compound in LOX inhibition, highlighting structure-activity relationships .

Biological Activity

Piperonal, also known as 3,4-methylenedioxybenzaldehyde, is an organic compound with a diverse range of biological activities. Its potential therapeutic applications are being explored in various fields, including antimicrobial, antitumor, and anticonvulsant research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6O3C_8H_6O_3 and is characterized by its methylenedioxy and aldehyde functional groups. Its structural formula is as follows:

This compound C6H3(OCH2O)CHO\text{this compound }\text{C}_6\text{H}_3(\text{OCH}_2\text{O})\text{CHO}

1. Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. A review of various research findings indicates that this compound exhibits significant activity against a range of pathogens, including bacteria and fungi.

  • Case Study : In a study conducted by researchers at a university, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

2. Antitumor Effects

This compound has been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells.

  • Research Findings : A study published in a peer-reviewed journal reported that this compound significantly inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells, with IC50 values around 30 μM . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

3. Anticonvulsant Activity

The anticonvulsant effects of this compound have also been documented.

  • Study Results : In animal models, this compound administration resulted in a significant reduction in seizure frequency and duration when tested against chemically induced seizures . The proposed mechanism involves modulation of GABAergic neurotransmission.

Enzymatic Conversion and Metabolism

This compound undergoes metabolic conversion by specific microorganisms, which can be leveraged for biotechnological applications.

  • Microbial Studies : A study isolated a Burkholderia sp. capable of converting this compound into piperonylic acid, demonstrating the compound's biodegradability and potential use in bioremediation . The enzyme responsible for this conversion was purified and characterized, showing specific activity values of 54.7 units/mg.

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various bioactive compounds through chemical modifications.

  • Chalcone Derivatives : Research has shown that chalcones derived from this compound exhibit enhanced biological activities compared to their parent compound. These derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties .

Safety and Toxicity

While this compound exhibits promising biological activities, its safety profile must be considered.

  • Toxicological Assessment : A critical review indicated that high doses of this compound could lead to adverse effects; however, at therapeutic levels, it appears to be relatively safe based on available literature .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibits S. aureus, E. coli
AntitumorInduces apoptosis in cancer cells
AnticonvulsantReduces seizure frequency
Enzymatic ConversionConverts to piperonylic acid
Chalcone SynthesisEnhanced biological activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for piperonal-derived chalcones, and how do reaction conditions influence yield and purity?

this compound-based chalcones are typically synthesized via Claisen-Schmidt condensation between this compound (3,4-methylenedioxybenzaldehyde) and substituted acetophenones under alkaline conditions. Key parameters include:

  • Catalyst : NaOH or KOH in ethanol/water mixtures .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track progress .
  • Purification : Acidification (10% HCl) followed by recrystallization in ethanol-water . Yield optimization requires balancing temperature (room temperature vs. reflux) and stoichiometry. Impurities often arise from incomplete condensation or isomerization (E/Z ratios), resolved via NMR characterization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and what key peaks indicate structural fidelity?

  • 1H NMR : The methylenedioxy (-OCH2O-) protons appear as singlets at 6.02–6.13 ppm. α,β-unsaturated carbonyl systems show trans (E) coupling constants (J = 15–16 Hz) .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) confirm chalcone backbone .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 280 for PC5) validate molecular weight .

Q. How does this compound’s bioactivity profile compare to reference compounds in enzyme inhibition studies?

this compound chalcones exhibit moderate inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II), but IC50 values are typically higher than reference drugs (e.g., Tacrine: 0.38 μM vs. PC5: 18.52 μM for AChE) . Structure-activity relationships (SAR) reveal halogen substitutions (e.g., fluorine in PC5) enhance potency due to electronegativity and atomic size .

Advanced Research Questions

Q. What methodological challenges arise when reconciling contradictory bioactivity data across this compound studies?

Discrepancies in IC50 values (e.g., hCA II inhibition ranging from 17.05–162.59 μM ) often stem from:

  • Assay variability : Differences in Ellman method protocols (substrate concentration, incubation time) .
  • Enzyme source : Recombinant vs. tissue-extracted enzymes may alter kinetics .
  • Data normalization : Use of internal controls (e.g., acetazolamide for hCA) to standardize results . Mitigation requires rigorous replication and meta-analysis of raw datasets .

Q. How can in silico modeling optimize this compound derivatives for targeted enzyme inhibition?

  • Molecular docking : Predict binding affinities to AChE/hCA active sites (e.g., π-π stacking with Trp86 in AChE) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
  • ADMET profiling : Assess bioavailability and toxicity risks early in design .

Q. What experimental design considerations are critical for in vivo studies of this compound’s anti-obesity effects?

  • Dosage : Dose-response studies (20–40 mg/kg b.wt.) in HFD-induced obese rats to identify therapeutic windows .
  • Controls : Include HFD + Orlistat (5 mg/kg) as a positive control .
  • Outcome metrics : Weekly body weight, lipid profiles (LDL, HDL), and obesogenic markers (e.g., leptin) via ELISA . Statistical power requires n ≥ 6 per group and ANOVA with post-hoc Tukey tests .

Q. How does this compound’s biosynthesis in Piper nigrum inform sustainable production strategies?

The enzyme this compound synthase (PnPNS) catalyzes 3,4-MDCA cleavage to yield this compound without CoA dependency . Key steps for microbial bioengineering:

  • Heterologous expression : Clone PnPNS into E. coli or yeast .
  • Substrate feeding : Supplement 3,4-MDCA in fermentation media .
  • Yield optimization : Adjust pH (7.0 optimal) and temperature (25–30°C) .

Q. Methodological Resources

  • Synthetic Protocols : Detailed procedures for Claisen-Schmidt condensation .
  • Enzyme Assays : Ellman’s method for AChE ; esterase activity for hCA .
  • Data Analysis Tools : GraphPad Prism for dose-response curves ; AutoDock Vina for docking .

Note : Avoid commercial databases (e.g., BenchChem) due to reliability concerns. Prioritize peer-reviewed journals and thermodynamic datasets from NIST .

Properties

IUPAC Name

1,3-benzodioxole-5-carbaldehyde
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InChI

InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2
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InChI Key

SATCULPHIDQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=O
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Molecular Formula

C8H6O3
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DSSTOX Substance ID

DTXSID7025924
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Molecular Weight

150.13 g/mol
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Physical Description

Piperonal appears as colorless lustrous crystals. (NTP, 1992), Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline], Solid, white or colourless crystals with a sweet, floral, spicy odour
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 263 °C, BP: 88 °C at 0.5 mm Hg, 263.00 to 265.00 °C. @ 760.00 mm Hg
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Solubility

Slightly soluble (NTP, 1992), In water, 3.5X10+3 mg/L at 20 °C, Soluble in 500 parts water, Slightly soluble in water, Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform, Slightly soluble in glycerol, 3.5 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
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Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087
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Vapor Pressure

1 mmHg at 189 °F (NTP, 1992), 0.01 [mmHg], 1X10-2 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless, lustrous crystals, White or colorless crystals, Turns brown on exposure to light, Forms white crystals (MP 37 °C)

CAS No.

120-57-0
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Melting Point

99 °F (NTP, 1992), 37 °C, MP: 35.5-37 °C
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087
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Synthesis routes and methods I

Procedure details

Into a mixture of 97.6 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 87.1 g (0.88 mole) of phosgene at 50° C. over a 1-hour period. Then, the mixture was cooled to 15° C. On the other hand, 29.3 g (0.24 mole) of 1,2-methylenedioxybenzene was charged into another reactor and kept at 90° C. The above mixture was added to this reactor over a 5-hour period. After completion of the addition, the reaction mixture was kept at 90° C. for 30 minutes, poured into ice water, and allowed to stand for 1 hour. Then, the resulting mixture was extracted with toluene. By vacuum distillation, the toluene was removed and the distillate at 84°-85° C./30 mmHg was then collected to recover 63.4 g (0.52 mole) of unreacted 1,2-methylenedioxybenzene. Subsequently, the distillate at 131°-134° C./10 mmHg was collected to obtain 76.8 g (0.512 mole) of piperonal having a purity of 99.5%. The yield (expressed in terms of mole percentage based on the amount of N-methylformanilide used) and selectivity (expressed in terms of mole percentage based on the amount of 1,2-methylenedioxybenzene having reacted) of piperonal were 64.0% and 98.5%, respectively. This product had a melting point of 37° C.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
87.1 g
Type
reactant
Reaction Step Two
Quantity
29.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
63.4 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

One process for preparing piperonal from 3,4-dihydroxybenzaldehyde comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride and alkali in a non-protic polar solvent such as dimethyl sulfoxide, and gives a 61% yield of piperonal (British Pat. No. 1,097,270). Another process comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride in aqueous alkali under the influence of an interphasic moving catalyst such as quaternary ammonium compound, and gives a 70-73% yield of piperonal. However, the catalyst used in this process is expensive and, by nature, easily soluble in both aqueous and organic phases. Accordingly, the recovery of the catalyst is too low to make this process practicable (Japanese Patent Application Disclosure Nos. 23,265/'76 and 113,967/'77). In any event, neither of these process can provide satisfactory yields based on the amount of the starting material. In addition, James H. Clark et al. have described still another process in which 3,4-dihydroxybenzaldehyde is reacted with dibromomethane in N,N-dimethylformamide under the influence of an excess of potassium fluoride or cesium fluoride to give a 90% yield of piperonal [Tetrahedron Letters, No. 38, pp. 3361-3364 (1976)]. This process is of advantage in that no strong base is used, the reaction time is relatively short, and a high yield can be obtained. However, an expensive fluoride must be used in large excess as a halogen trapping agent and cannot be recycled because its fluorine component is stoichiometrically replaced by the halogen atoms in the dihalomethane used. Accordingly, this process is not satisfactory for industrial applications. Moreover, when based on the amount of pyrocatechol used, the yield attainable with this process does not reach 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

One process for preparing piperonal from 3,4-dihydroxybenzaldehyde comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride and alkali in a non-protic polar solvent such as dimethyl sulfoxide, and gives a 61% yield of piperonal (British Pat. No. 1,097,270). Another process comprises reacting 3,4-dihydroxybenzaldehyde with methylene chloride in aqueous alkali under the influence of an interphasic moving catalyst such as quaternary ammonium compound, and gives a 70-73% yield of piperonal. However, the catalyst used in this process is expensive and, by nature, easily soluble in both aqueous and organic phases. Accordingly, the recovery of the catalyst is too low to make this process practicable (Japanese Patent Application Disclosure Nos. 23,265/'76 and 113,967/'77). In any event, neither of these process can provide satisfactory yields based on the amount of the starting material. In addition, James H. Clark et al. have described still another process in which 3,4-dihydroxybenzaldehyde is reacted with dibromomethane in N,N-dimethylformamide under the influence of an excess of potassium fluoride or cesium fluoride to give a 90% yield of piperonal [Tetrahedron Letters, No. 38, pp. 3361-3364 (1976)]. This process is of advantage in that no strong base is used, the reaction time is relatively short, and a high yield can be obtained. However, an expensive fluoride must be used in large excess as a halogen trapping agent and cannot be recycled because its fluorine component is stoichiometrically replaced by the halogen atoms in the dihalomethane used. Accordingly, this process is not satisfactory for industrial applications. Moreover, when based on the amount of pyrocatechol used, the yield attainable with this process does not reach 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

Into a mixture of 97.7 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 80.0 g (0.81 mole) of phosgene at 50° C. over a 1-hour period. Then, the reaction mixture was heated at 70° C. for 5 hours, poured into ice water, and allowed to stand for 1 hour. Thereafter, the resulting mixture was treated in the same manner as in Example 1 to obtain 48.0 g (0.393 mole) of 1,2-methylenedioxybenzene and 58.9 g (0.392 mole) of piperonal. The yield and selectivity of piperonal were 49.0% and 96.3%, respectively. The recoveries of N-methylaniline and N-methylformanilide were 64.2% and 2.3%, respectively.
Quantity
97.7 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A typical process for preparing piperonal from 1,2-methylenedioxybenzene has been reported by P. P. Shorygin et al. [J. Gen. Chem. (U.S.S.R.), 8,975 (1938)]. This is a two-step process. In the first step, 1,2-methylenedioxybenzene is reacted with formalin in petroleum benzine under the influence of hydrogen chloride gas and zinc chloride to form piperonyl chloride (with a 70-78% yield based on the amount of 1,2-methylenedioxybenzene having reacted). This is followed by the second step in which the piperonyl chloride is reacted with an equimolar amount of hexamine in 60% alcohol to give a 70-80% yield of piperonal. By E. D. Laskina et al. [Chemical Abstracts, 57,9714 (1962)], another process has been described in which 1,2-methelenedioxybenzene is reacted with formalin in the presence of a large excess of the sodium salt of m-nitrobenzenesulfonic acid, hydrogen chloride, and an aluminum catalyst to give a 42.4% yield of piperonal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

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